molecular formula C11H11NO2 B2447355 1-Allyl-1H-indole-2,3(3aH,7aH)-dione CAS No. 374598-03-5

1-Allyl-1H-indole-2,3(3aH,7aH)-dione

Cat. No. B2447355
CAS RN: 374598-03-5
M. Wt: 189.214
InChI Key: IQCGMUPTHFNNDH-UHFFFAOYSA-N
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Description

1-Allyl-1H-indole-2,3(3aH,7aH)-dione, also known as AI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. AI is a yellow crystalline solid that belongs to the class of indole derivatives. It has a unique structure that makes it a promising candidate for the development of new drugs and pesticides.

Mechanism of Action

The mechanism of action of 1-Allyl-1H-indole-2,3(3aH,7aH)-dione is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. 1-Allyl-1H-indole-2,3(3aH,7aH)-dione has also been shown to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
1-Allyl-1H-indole-2,3(3aH,7aH)-dione has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. 1-Allyl-1H-indole-2,3(3aH,7aH)-dione has also been shown to induce apoptosis in cancer cells and to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

1-Allyl-1H-indole-2,3(3aH,7aH)-dione has several advantages for lab experiments, including its relatively simple synthesis and its potential applications in medicine and agriculture. However, 1-Allyl-1H-indole-2,3(3aH,7aH)-dione also has some limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the study of 1-Allyl-1H-indole-2,3(3aH,7aH)-dione. One area of research is the development of new drugs based on 1-Allyl-1H-indole-2,3(3aH,7aH)-dione. Another area of research is the use of 1-Allyl-1H-indole-2,3(3aH,7aH)-dione as a pesticide, as it has been shown to have insecticidal properties. Additionally, further studies are needed to fully understand the mechanism of action of 1-Allyl-1H-indole-2,3(3aH,7aH)-dione and its potential applications in medicine and agriculture.
Conclusion:
In conclusion, 1-Allyl-1H-indole-2,3(3aH,7aH)-dione is a promising compound that has potential applications in various fields, including medicine and agriculture. Its unique structure and biochemical properties make it a promising candidate for the development of new drugs and pesticides. Further research is needed to fully understand the mechanism of action of 1-Allyl-1H-indole-2,3(3aH,7aH)-dione and its potential applications in different fields.

Synthesis Methods

1-Allyl-1H-indole-2,3(3aH,7aH)-dione can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction between an aryl hydrazine and a ketone or aldehyde. Another method is the Pictet-Spengler reaction, which involves the reaction between an aryl amine and an aldehyde or ketone in the presence of an acid catalyst. 1-Allyl-1H-indole-2,3(3aH,7aH)-dione can also be synthesized through the use of enzymatic methods, which are more environmentally friendly and efficient.

Scientific Research Applications

1-Allyl-1H-indole-2,3(3aH,7aH)-dione has been extensively studied for its potential applications in medicine, particularly in the treatment of cancer. Studies have shown that 1-Allyl-1H-indole-2,3(3aH,7aH)-dione has anti-tumor properties and can induce apoptosis in cancer cells. 1-Allyl-1H-indole-2,3(3aH,7aH)-dione has also been shown to have anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

1-prop-2-enyl-3a,7a-dihydroindole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-7-12-9-6-4-3-5-8(9)10(13)11(12)14/h2-6,8-9H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCGMUPTHFNNDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2C=CC=CC2C(=O)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Allyl-1H-indole-2,3(3aH,7aH)-dione

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